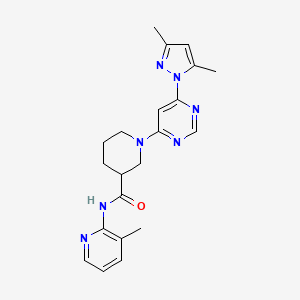![molecular formula C11H17NO2 B2581106 2-[3-(Dimethylamino)propenoyl]cyclohexanone CAS No. 410534-30-4](/img/structure/B2581106.png)
2-[3-(Dimethylamino)propenoyl]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(Dimethylamino)propenoyl]cyclohexanone is an organic compound belonging to the class of cyclohexanones. Cyclohexanones are an important class of compounds due to their wide range of applications in many fields, including medicine, chemistry, and materials science. This compound is of particular interest due to its diverse range of applications, including synthesis of pharmaceuticals, as well as its potential use in drug delivery systems.
Scientific Research Applications
Catalytic Applications in Hydrogenation and Dehydrogenation Processes
Cyclohexanone and its derivatives play a crucial role as intermediates in the chemical industry, especially in the manufacture of polyamides. For instance, a catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride has shown high activity and selectivity for the hydrogenation of phenol to cyclohexanone under mild conditions. This catalyst achieved a conversion of 99% with selectivity greater than 99% under atmospheric pressure of hydrogen in aqueous media, highlighting its potential for efficient chemical synthesis (Yong Wang et al., 2011).
Synthetic Methodologies and Intermediate Applications
The compound and its related derivatives have been explored for their roles as intermediates in organic synthesis. Research on reactions between allylamine and various ketones, including cyclohexanone derivatives, has led to the formation of N-methylene-2-propen-amines and other significant intermediates for further chemical reactions. These findings offer insights into the versatility of cyclohexanone derivatives in synthesizing complex organic molecules (Chen Link, 2002).
Material Science and Polymer Research
The influence of dimethylamino groups in Ziegler−Natta polymerization catalysis has been investigated, showing that [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes exhibit unique catalytic activities and selectivities for the polymerization of styrene, ethylene, and propylene. These findings underscore the importance of such cyclohexanone derivatives in developing new materials and enhancing polymer production processes (J. C. Flores et al., 1996).
Advanced Synthesis of Heterocyclic Systems
The synthesis and transformations of specific cyclohexanone derivatives have enabled the creation of multifunctional compounds, serving as versatile synthons for the preparation of various heterocyclic systems. This illustrates the compound's role in advancing synthetic organic chemistry, particularly in the development of new medicinal molecules and other functional materials (Lucija Pizzioli et al., 1998).
properties
IUPAC Name |
2-[(E)-3-(dimethylamino)prop-2-enoyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13/h7-9H,3-6H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPKNQVEZGKNV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1CCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1CCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)
![2-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2581028.png)
![Tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate](/img/structure/B2581029.png)


![N-[2-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2581033.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581035.png)
![N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2581040.png)


